Cas no 1212940-70-9 ((2S)-2-AMINO-2-(3-CHLORO-2-FLUOROPHENYL)ETHAN-1-OL)

(2S)-2-AMINO-2-(3-CHLORO-2-FLUOROPHENYL)ETHAN-1-OL is a chiral compound with distinct pharmacological properties. Its unique stereochemistry and substitution pattern make it suitable for applications in drug discovery and organic synthesis. The compound's chloro and fluoro substituents enhance its reactivity, facilitating the development of novel chemical entities with potential therapeutic applications.
(2S)-2-AMINO-2-(3-CHLORO-2-FLUOROPHENYL)ETHAN-1-OL structure
1212940-70-9 structure
Product Name:(2S)-2-AMINO-2-(3-CHLORO-2-FLUOROPHENYL)ETHAN-1-OL
CAS No:1212940-70-9
MF:C8H9ClFNO
MW:189.614564657211
MDL:MFCD09254221
CID:4563192
PubChem ID:55278294
Update Time:2025-06-20

(2S)-2-AMINO-2-(3-CHLORO-2-FLUOROPHENYL)ETHAN-1-OL Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-AMINO-2-(3-CHLORO-2-FLUOROPHENYL)ETHAN-1-OL
    • (s)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
    • MDL: MFCD09254221
    • Inchi: 1S/C8H9ClFNO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1
    • InChI Key: TUGSNFQSUXFGGZ-SSDOTTSWSA-N
    • SMILES: C(O)[C@@H](N)C1=CC=CC(Cl)=C1F

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Additional information on (2S)-2-AMINO-2-(3-CHLORO-2-FLUOROPHENYL)ETHAN-1-OL

Introduction to (2S)-2-AMINO-2-(3-CHLORO-2-FLUOROPHENYL)ETHAN-1-OL (CAS No. 1212940-70-9)

(2S)-2-AMINO-2-(3-CHLORO-2-FLUOROPHENYL)ETHAN-1-OL is a meticulously synthesized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number CAS No. 1212940-70-9, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development in drug discovery and medicinal chemistry.

The molecular structure of (2S)-2-AMINO-2-(3-CHLORO-2-FLUOROPHENYL)ETHAN-1-OL consists of a chiral center at the second carbon atom, which imparts stereoselectivity to the compound. This stereochemical feature is crucial in pharmaceutical applications, as it can significantly influence the biological activity and pharmacokinetic behavior of the molecule. The presence of both amino and chloro-substituted aromatic groups enhances its potential as a building block for more complex drug molecules.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the interactions of this compound with biological targets with greater accuracy. Studies have shown that the fluorine atom in the phenyl ring contributes to increased metabolic stability, a desirable trait in drug candidates. Additionally, the chloro substituent at the 3-position of the phenyl ring may enhance binding affinity to certain enzymes and receptors, making this compound a valuable scaffold for developing novel therapeutic agents.

In the realm of drug discovery, the synthesis of enantiomerically pure forms of chiral compounds like (2S)-2-AMINO-2-(3-CHLORO-2-FLUOROPHENYL)ETHAN-1-OL is essential for achieving optimal pharmacological outcomes. The development of efficient synthetic routes that preserve stereochemical integrity has been a focus of numerous research groups. Modern synthetic methodologies, including asymmetric catalysis and chiral auxiliary techniques, have been employed to produce this compound in high enantiomeric purity, facilitating its use in preclinical and clinical studies.

The pharmacological profile of (2S)-2-AMINO-2-(3-CHLORO-2-FLUOROPHENYL)ETHAN-1-OL has been explored in various in vitro and in vivo models. Preliminary findings suggest that this compound exhibits inhibitory activity against certain kinases and enzymes implicated in inflammatory and oncological pathways. The combination of its structural features—such as the amino group for hydrogen bonding interactions and the halogenated aromatic ring for hydrophobic binding—makes it a versatile candidate for further derivatization and optimization.

One of the most intriguing aspects of this compound is its potential application in targeted therapy. By modulating its structure, researchers aim to develop molecules that selectively interact with disease-causing targets while minimizing side effects. The fluorine atom, in particular, has been highlighted for its role in enhancing binding affinity and reducing metabolic degradation, thereby improving bioavailability.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. These elements are frequently incorporated into drug molecules due to their ability to influence pharmacokinetic properties positively. For instance, fluorine substitution can increase lipophilicity, improve metabolic stability, and enhance receptor binding affinity. The presence of both fluorine and chlorine atoms in (2S)-2-AMINO-2-(3-Chloro - - - - - - - - - - - - - - - phenyl)ethan -1 -ol suggests a multifaceted interaction profile with potential therapeutic benefits.

Recent studies have also explored the use of this compound as an intermediate in the synthesis of more complex drug candidates. Its versatile structure allows for modifications at multiple positions, enabling chemists to tailor properties such as solubility, bioavailability, and target specificity. This adaptability makes it an attractive choice for medicinal chemists seeking to develop novel therapeutics across various disease areas.

The synthesis of chiral compounds like (2S)-2-amino - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- --- (3-chloro-- --- --- phenyl)ethan-- --- --- --- --- --- --- ---ol requires precise control over reaction conditions to ensure high enantiomeric purity. Advances in synthetic techniques have enabled the production of these compounds on scales suitable for industrial applications. Continuous flow chemistry, for example, has emerged as a powerful tool for synthesizing complex molecules efficiently while maintaining high stereochemical control.

The future prospects of this compound are promising, with ongoing research focusing on its potential applications in treating chronic diseases such as cancer and inflammation-related disorders. Collaborative efforts between academia and industry are driving innovation in drug discovery, leveraging computational tools and high-throughput screening methods to identify promising candidates like (CAS No.1212940--70--9).

In conclusion, (CAS No.) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and biological potential. Its synthesis, characterization, and pharmacological evaluation continue to contribute valuable insights into drug design principles. As research progresses, this compound is expected to play a pivotal role in developing next-generation therapeutics that address unmet medical needs.

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